molecular formula C11H14ClF2NO3 B6176401 methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride CAS No. 2551117-93-0

methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride

Cat. No.: B6176401
CAS No.: 2551117-93-0
M. Wt: 281.7
InChI Key:
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Description

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride is a chemical compound with the molecular formula C11H13F2NO3·HCl It is a derivative of benzoic acid and contains both amino and difluoroethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methylbenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl 4-hydroxy-3-methylbenzoate.

    Difluoroethoxylation: The hydroxyl group is then reacted with 2-amino-1,1-difluoroethanol under basic conditions to introduce the difluoroethoxy group.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

    Oxidation: 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoic acid.

    Reduction: 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance binding affinity and specificity, while the amino group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride: Lacks the methyl group on the benzene ring.

Uniqueness

Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methylbenzoate hydrochloride is unique due to the presence of both the difluoroethoxy and amino groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

CAS No.

2551117-93-0

Molecular Formula

C11H14ClF2NO3

Molecular Weight

281.7

Purity

95

Origin of Product

United States

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